5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group and a methyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(3,4-dimethoxyphenyl)propanoic acid, interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It is likely that it interacts with its target protein to modulate its function, leading to downstream effects .
Biochemical Pathways
Similar compounds are known to stimulate γ globin gene expression and erythropoiesis .
Pharmacokinetics
Similar compounds are known to have oral bioavailability .
Result of Action
Similar compounds are known to stimulate γ globin gene expression and erythropoiesis, which could be used for the β hemoglobinopathies and other anemias .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furoic acids, tetrahydrofuran derivatives, and aromatic compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its derivatives may serve as inhibitors or activators of specific enzymes .
Medicine: In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and as intermediates in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxycinnamic acid
Comparison: Compared to these similar compounds, 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-10(14(15)16)7-12(19-8)9-4-5-11(17-2)13(6-9)18-3/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJMYAIZUSBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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